Triacetoxycholic acid
Beschreibung
BenchChem offers high-quality Triacetoxycholic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triacetoxycholic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
52840-09-2 |
|---|---|
Molekularformel |
C30H46O8 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H46O8/c1-16(7-10-27(34)35)22-8-9-23-28-24(15-26(30(22,23)6)38-19(4)33)29(5)12-11-21(36-17(2)31)13-20(29)14-25(28)37-18(3)32/h16,20-26,28H,7-15H2,1-6H3,(H,34,35)/t16-,20+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
QZUORFHTBYGMJJ-SMSYYINHSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Synonyme |
3,7,12-triacetoxycholanic acid 3alpha,7alpha,12alpha-triacetoxy-5beta-cholanic acid |
Herkunft des Produkts |
United States |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Triacetoxycholic acid, and what are their comparative yields under different reaction conditions?
- Methodology : Synthesis typically involves esterification of cholic acid with acetic anhydride under acidic or basic catalysis. Key variables include reaction temperature (e.g., 40–80°C), molar ratios (e.g., 1:3 cholic acid to acetic anhydride), and purification steps (e.g., recrystallization vs. column chromatography). Yield optimization requires systematic factorial design experiments to assess variable interactions .
- Data Consideration : Comparative tables should include reaction conditions (solvent, catalyst), yields (%), purity (HPLC), and scalability limitations. For example, acidic conditions may yield 65–75% purity, while enzymatic methods (lipase-mediated) offer higher selectivity but lower scalability .
Q. How is Triacetoxycholic acid characterized using spectroscopic and chromatographic techniques, and what validation parameters are critical?
- Methodology : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms esterification via shifts at δ 2.0–2.2 ppm (acetyl groups). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) quantifies purity. Validation follows ICH guidelines: linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
- Data Contradictions : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms or impurities. Researchers must cross-validate with differential scanning calorimetry (DSC) and X-ray diffraction .
Advanced Research Questions
Q. What challenges exist in designing in vitro models to study Triacetoxycholic acid’s mechanism of action, and how can they be mitigated?
- Experimental Design : Primary hepatocyte models often lack reproducibility due to donor variability. Standardization requires:
- Use of immortalized cell lines (e.g., HepG2) with confirmed bile acid receptor (FXR/TGR5) expression.
- Inclusion of negative controls (e.g., FXR-knockout cells) to isolate target effects.
- Kinetic studies to differentiate acute vs. chronic responses (e.g., 24h vs. 72h exposure) .
- Data Interpretation : Conflicting reports on TAXCA’s cytotoxicity (e.g., IC₅₀ ranging from 50–200 µM) may reflect differences in serum concentration in culture media. Researchers should document serum-free vs. serum-supplemented conditions explicitly .
Q. How do researchers reconcile conflicting data on the pharmacokinetic properties of Triacetoxycholic acid across different studies?
- Methodological Pitfalls : Variations in bioavailability (e.g., 15–30% in rodent studies) often stem from administration routes (oral vs. intravenous) or formulation (suspension vs. lipid-based delivery). Meta-analyses should stratify data by species, dose, and formulation .
- Statistical Approaches : Use mixed-effects models to account for inter-study heterogeneity. For example, bootstrap resampling can identify outliers in reported half-life (t₁/₂) values .
Data Presentation Standards
-
Tables :
Parameter Method Used Key Findings Reference Synthetic Yield Column Chromatography 78% purity at 60°C, acidic conditions Cytotoxicity (IC₅₀) MTT Assay (HepG2) 120 µM in serum-free media -
Figures : Dose-response curves for TAXCA should include error bars (SEM) and nonlinear regression fits. For structural elucidation, annotate NMR spectra with peak assignments .
Critical Analysis of Literature Gaps
- Contradictory Mechanisms : Some studies propose TAXCA as a FXR agonist, while others suggest antagonism under high glucose conditions. Resolving this requires:
- Dose-escalation studies with transcriptomic profiling (RNA-seq).
- Co-administration experiments with known FXR modulators (e.g., obeticholic acid) .
- Unreported Metabolites : LC-MS/MS datasets often lack annotation of acetylated metabolites. Researchers should employ high-resolution mass spectrometry (HRMS) and fragmentation libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
